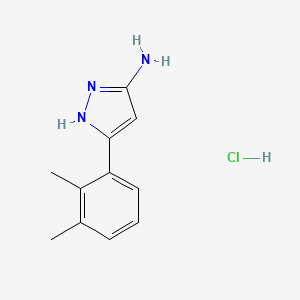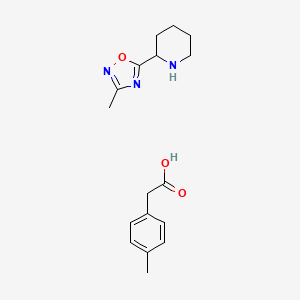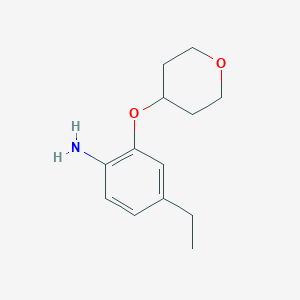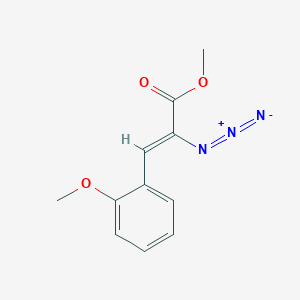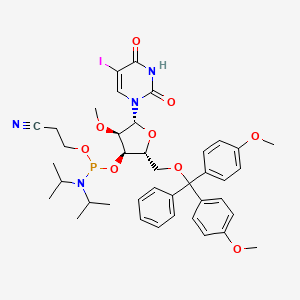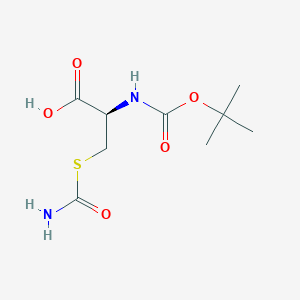![molecular formula C26H26ClN3O5S B13715851 tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD31699907” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its distinctive characteristics and the potential it holds for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31699907” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of “MFCD31699907”.
Industrial Production Methods: In an industrial setting, the production of “MFCD31699907” is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD31699907” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD31699907” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD31699907” depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.
Aplicaciones Científicas De Investigación
“MFCD31699907” has a wide array of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, “MFCD31699907” could be explored for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound may be used in the development of new materials or as a component in various products.
Mecanismo De Acción
The mechanism of action of “MFCD31699907” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes or biochemical reactions
Comparación Con Compuestos Similares
Similar Compounds: “MFCD31699907” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous structures or functional groups.
Uniqueness: The uniqueness of “MFCD31699907” lies in its specific molecular structure and the distinct properties it exhibits
Propiedades
Fórmula molecular |
C26H26ClN3O5S |
|---|---|
Peso molecular |
528.0 g/mol |
Nombre IUPAC |
tert-butyl 2-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C26H26ClN3O5S/c1-26(2,3)35-25(32)30-10-9-17-21(14-30)36-24(29-17)23(31)28-18-6-4-5-16(22(18)27)15-7-8-19-20(13-15)34-12-11-33-19/h4-8,13H,9-12,14H2,1-3H3,(H,28,31) |
Clave InChI |
OVTZHERMJIGOKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)NC3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
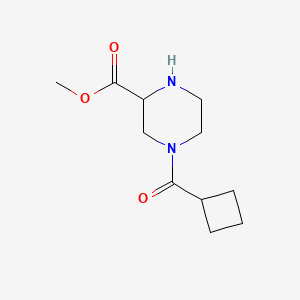
![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
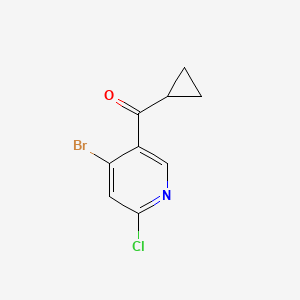
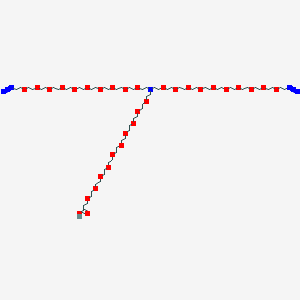
![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
